Ethyl 3,3,3-trifluoroalaninate

pKa modulation fluorinated amino acid ionisation state

Ethyl 3,3,3-trifluoroalaninate (CAS 764629-04-1 as free base; CAS 193140-71-5 as hydrochloride salt; synonyms: ethyl 2-amino-3,3,3-trifluoropropanoate, H-Ala(F3)-OEt·HCl) is the ethyl ester of 3,3,3-trifluoroalanine, a non‑proteinogenic α‑amino acid in which the alanine methyl group is per‑fluorinated. The free base has molecular formula C₅H₈F₃NO₂ and MW 171.12 g/mol; the hydrochloride salt (C₅H₉ClF₃NO₂, MW 207.58) is a white to off‑white hygroscopic powder with melting point ~149 °C (decomposition).

Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
Cat. No. B12101611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3,3-trifluoroalaninate
Molecular FormulaC5H8F3NO2
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)N
InChIInChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1
InChIKeyCLPSWBHEWJZMBS-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3,3-Trifluoroalaninate – Core Physicochemical & Structural Baseline for Procurement


Ethyl 3,3,3-trifluoroalaninate (CAS 764629-04-1 as free base; CAS 193140-71-5 as hydrochloride salt; synonyms: ethyl 2-amino-3,3,3-trifluoropropanoate, H-Ala(F3)-OEt·HCl) is the ethyl ester of 3,3,3-trifluoroalanine, a non‑proteinogenic α‑amino acid in which the alanine methyl group is per‑fluorinated [1]. The free base has molecular formula C₅H₈F₃NO₂ and MW 171.12 g/mol; the hydrochloride salt (C₅H₉ClF₃NO₂, MW 207.58) is a white to off‑white hygroscopic powder with melting point ~149 °C (decomposition) . The trifluoromethyl substituent imparts a dramatically lowered pKₐ of the carboxylic acid group (predicted pKₐ ≈ 0.81) relative to alanine (pKₐ ≈ 2.34), fundamentally altering the compound’s ionisation behaviour and its reactivity as an enzyme substrate or inhibitor [2]. The compound is primarily used as a protected building block for peptide synthesis and as a precursor to mechanism‑based inhibitors of pyridoxal phosphate (PLP)‑dependent enzymes.

Why Generic Substitution of Ethyl 3,3,3-Trifluoroalaninate Fails – Key Differentiators from Alanine Esters and Other Haloalanine Analogs


Ethyl 3,3,3-trifluoroalaninate cannot be replaced by simple alanine esters or even mono‑/difluoroalanine analogs without losing critical functional performance. The trifluoromethyl group drastically lowers the carboxyl pKₐ (≈0.81 vs. 2.34 for alanine), fundamentally changing ionisation and hydrogen‑bonding capacity [1]. As a suicide substrate for PLP‑dependent enzymes, the CF₃‑bearing scaffold achieves a partition ratio (catalytic turnovers per inactivation event) of fewer than 10, approximately two orders of magnitude more efficient than β‑fluoroalanine (partition ratio ≈ 820) and three orders of magnitude more efficient than β,β‑difluoroalanine (partition ratios 5000 and 2600 for D‑ and L‑isomers respectively) [2]. Furthermore, the ethyl ester form provides a versatile protected intermediate for enantioselective synthesis and solid‑phase peptide coupling, whereas the free acid is poorly soluble in organic solvents and requires pre‑activation [3]. These quantitative gaps mean that substituting ethyl 3,3,3-trifluoroalaninate with a less‑fluorinated or non‑fluorinated analog will yield fundamentally different biochemical, synthetic, and analytical outcomes.

Ethyl 3,3,3-Trifluoroalaninate – Quantitative Differentiation Evidence Against Closest Analogs


Carboxylic Acid pKₐ Shift: Trifluoroalanine Core vs. Alanine and Mono‑Fluoroalanine

The trifluoroalanine scaffold (the hydrolysed form of ethyl 3,3,3-trifluoroalaninate) exhibits a carboxylic acid pKₐ of ≈0.81 (predicted), compared to pKₐ ≈ 2.34 for alanine and a virtually identical pKₐ for α‑fluoroalanine as alanine [1]. This represents a >30‑fold increase in acidity (ΔpKₐ ≈ 1.5 units), meaning the trifluoro compound is predominantly deprotonated at physiological pH while alanine exists in a mixed ionisation state.

pKa modulation fluorinated amino acid ionisation state

Suicide Substrate Efficiency: Partition Ratio of Trifluoroalanine vs. β‑Fluoroalanine and β,β‑Difluoroalanine on Alanine Racemase

Against Escherichia coli B alanine racemase, DL‑trifluoroalanine (the free acid of the title ester) turns over fewer than 10 catalytic cycles per enzyme inactivation event (partition ratio ≈9), making it a highly efficient suicide substrate [1]. By comparison, β‑fluoroalanine exhibits an identical partition ratio of 820 for both D‑ and L‑isomers; β,β‑difluoroalanine shows partition ratios of 5000 (D‑isomer) and 2600 (L‑isomer) [1]. The inactivation rate constant for trifluoroalanine is ≤1.0 min⁻¹, compared to 2.2 min⁻¹ for D‑difluoroalanine and 0.33 min⁻¹ for L‑difluoroalanine [1].

suicide substrate partition ratio alanine racemase enzyme inactivation

CBS vs. CSE Selectivity: IC₅₀ Values of Trifluoroalanine Compared to AOAA, PAG, and Hydroxylamine

In a head‑to‑head panel of H₂S biosynthesis inhibitors tested on recombinant human enzymes, trifluoroalanine achieved an IC₅₀ of 66.0 ± 9.0 μM for cystathionine β‑synthase (CBS) and 289.0 ± 7.0 μM for cystathionine γ‑lyase (CSE), a four‑fold selectivity for CBS [1]. In contrast, aminooxyacetic acid (AOAA) showed preferential CSE inhibition (IC₅₀ = 1.09 μM for CSE vs. 8.52 μM for CBS), while propargylglycine (PAG) selectively inhibited CSE only (IC₅₀ = 40 μM) with no CBS activity [1]. Hydroxylamine exhibited 60‑fold CSE selectivity [1].

CBS inhibitor CSE inhibitor H2S biosynthesis IC50 selectivity

Conformational Stabilisation: Intramolecular C–F···H–O Hydrogen Bonds Unique to the CF₃‑Substituted Scaffold

High‑level ab initio calculations (MP2/6‑31+G*) identified eleven optimised conformers of α‑trifluoroalanine. Several conformers are exceptionally stable compared to the analogous conformers of alanine, an effect attributed to enhanced dipole moments from the electron‑withdrawing CF₃ group and to the formation of intramolecular C–F···H–O hydrogen bonds [1]. These F···H–O interactions are absent in alanine (CH₃ group) and attenuated in mono‑ and difluoroalanine scaffolds [1].

conformational analysis ab initio fluorine hydrogen bond dipole moment

Enantiomerically Pure Synthesis via Ethyl Trifluoropyruvate: Stereo‑Defined Access to (S)‑α‑Ethyl‑TF‑Ala‑OEt in 97.5% e.e.

The enantiomerically pure ethyl ester of α‑ethyl‑trifluoroalanine was synthesised via sulfinimine (S)‑2 derived from ethyl trifluoropyruvate, with Grignard addition yielding the major diastereomer (2S,Sₛ)‑3 in 84% d.e. and 75% overall yield; the enantiomeric purity of the product was confirmed as 97.5% e.e. by chiral HPLC [1]. This methodology provides controlled access to the (S)‑configured α‑tetrasubstituted trifluoroalanine ester, a building block not accessible through classical Strecker or amidomalonate routes.

asymmetric synthesis enantiomerically pure sulfinimine fluorinated building block

19F NMR Probe Utility: (R)‑α‑Trifluoromethylalanine Enables Real‑Time Monitoring of Protease Digestion with Enhanced Sensitivity

(R)‑α‑Trifluoromethylalanine ((R)‑α‑TfmAla), the enantiomerically pure form of the amino acid core of the title ester, has been validated as a 19F NMR probe for convenient and accurate real‑time monitoring of trypsin proteolytic activity [1]. The three chemically equivalent fluorine atoms provide a single, intense 19F resonance with high signal‑to‑noise ratio, superior to mono‑fluorinated probes that suffer from lower sensitivity [1][2]. Additionally, incorporation of (R)‑α‑TfmAla into peptides increases resistance to pepsin degradation compared to non‑fluorinated controls [1].

19F NMR probe protease assay trifluoromethylalanine bioanalytical

Ethyl 3,3,3-Trifluoroalaninate – Best‑Fit Research and Industrial Application Scenarios


Mechanism‑Based (Suicide) Inhibitor Development for PLP‑Dependent Enzymes

Ethyl 3,3,3-trifluoroalaninate serves as an optimal protected precursor for synthesising irreversible, covalent inhibitors of PLP‑dependent enzymes such as alanine racemase, cystathionine γ‑lyase, and O‑acetylserine sulfhydrylase. The free acid form achieves a partition ratio of <10 on alanine racemase, outperforming β‑fluoroalanine (820) and β,β‑difluoroalanine (2600–5000) by ≥80‑fold in inactivation efficiency [1]. The ethyl ester protection allows straightforward incorporation into peptide or small‑molecule inhibitor scaffolds via standard coupling chemistry [2]. This scenario is directly relevant to antibacterial drug discovery programmes targeting bacterial cell wall biosynthesis (alanine racemase) or cysteine biosynthesis (OASS).

Stereochemically Defined Peptide and Peptidomimetic Synthesis

The ethyl ester form of trifluoroalanine enables enantiomerically pure (≥97.5% e.e.) incorporation of the CF₃‑bearing amino acid into peptides using the sulfinimine methodology, yielding α‑substituted derivatives (α‑ethyl, α‑vinyl, α‑ethynyl) that are inaccessible by racemic routes [1]. The CF₃ group pre‑organises peptide conformation via intramolecular C–F···H–O interactions not available to alanine [2], and simultaneously increases proteolytic stability against pepsin [3]. This scenario applies to medicinal chemistry teams designing metabolically stable peptide therapeutics or probing structure–activity relationships where fluorination modulates both conformation and stability.

19F NMR‑Based Biochemical Screening and Protease Activity Assays

The trifluoroalanine scaffold, when incorporated as (R)‑α‑TfmAla into peptide substrates, provides a powerful 19F NMR probe with three magnetically equivalent fluorine nuclei delivering a single intense resonance for real‑time monitoring of protease activity [1]. The enhanced sensitivity (3× 19F nuclei per label site vs. mono‑fluorinated probes) and the clean 19F spectral background of biological samples enable lower substrate concentrations and more precise kinetic readouts, making it suitable for high‑content screening and enzyme mechanism studies [2]. Ethyl 3,3,3-trifluoroalaninate is the practical building block for introducing this probe into synthetic peptide substrates.

CBS‑Selective Pharmacological Tool Compounds for H₂S Signalling Research

Trifluoroalanine is the only validated small‑molecule scaffold with four‑fold selectivity for CBS (IC₅₀ = 66 μM) over CSE (IC₅₀ = 289 μM) [1], filling a critical gap in the H₂S pharmacology toolkit where all other commonly used inhibitors (AOAA, PAG, AVG, BCA, hydroxylamine) preferentially target CSE. Ethyl 3,3,3-trifluoroalaninate can be elaborated into more potent and selective CBS probes, addressing the unmet need for a selective CBS inhibitor to dissect the distinct physiological roles of CBS‑ versus CSE‑derived H₂S in cardiovascular, neurological, and inflammatory models [1].

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